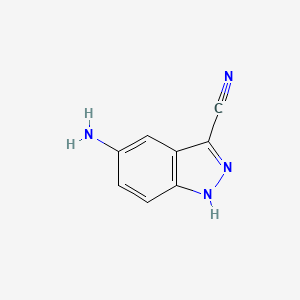

5-Amino-1H-indazole-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-1H-indazole-3-carbonitrile is a compound that is part of a broader class of heterocyclic aromatic organic compounds. These compounds are characterized by their indazole backbone, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The presence of an amino group and a carbonitrile group on this backbone suggests that it has potential for various chemical reactions and could serve as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds related to 5-Amino-1H-indazole-3-carbonitrile often involves multi-component reactions that allow for the construction of complex structures from simpler starting materials. For instance, a one-pot synthesis method has been reported for the creation of 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles, which are structurally related to 5-Amino-1H-indazole-3-carbonitrile. This method utilizes 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of NaOH in ethanol, highlighting the versatility of amino-triazole and carbonitrile functionalities in heterocyclic synthesis .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Amino-1H-indazole-3-carbonitrile has been studied using various spectroscopic techniques, including NMR, IR, and MS. These studies provide detailed information about the arrangement of atoms within the molecule and the electronic environment of different functional groups. For example, the structure of a fluorescent derivative containing a 1,2,3-triazole moiety was investigated using density functional theory calculations alongside experimental methods, which revealed insights into its optimized structural parameters and spectroscopic characteristics .

Chemical Reactions Analysis

Compounds with the 5-amino-1H-indazole-3-carbonitrile motif can participate in a variety of chemical reactions due to the presence of reactive amino and nitrile groups. The amino group can act as a nucleophile in substitution reactions, while the carbonitrile group can be involved in cycloaddition reactions. An example of such reactivity is the synthesis of 5-amino-1,2,3-triazoles through a Cs2CO3-catalyzed azide–acetonitrile [3 + 2]-cycloaddition, demonstrating the high yield and regioselectivity achievable with these types of reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Amino-1H-indazole-3-carbonitrile derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their application in various fields, such as materials science and pharmaceuticals. For instance, the nonlinear optical properties and thermal stability of a fluorescent derivative were thoroughly investigated, revealing its potential as a nonlinear optical (NLO) material due to its high first-order hyperpolarizability .

科学的研究の応用

Synthesis of Indazoles

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .

Method of Application

The synthesis of 1H- and 2H-indazoles has been achieved through various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Results or Outcomes

These synthetic approaches have been successful in producing indazoles, which are used in various medicinal applications .

Antiviral, Anti-inflammatory, and Anticancer Applications

Indazole derivatives possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These properties have sparked interest among researchers to synthesize a variety of indazole derivatives .

Method of Application

The specific methods of application would depend on the type of biological activity being targeted. For instance, in anticancer applications, the indazole derivative could be administered as part of a chemotherapy regimen .

Results or Outcomes

The outcomes of these applications would also depend on the specific biological activity being targeted. In general, indazole derivatives have shown promising results in preclinical and clinical trials for various diseases .

Anti-HIV and Antioxidant Applications

Indazole derivatives also have anti-HIV and antioxidant activities . These properties make them valuable in the development of new therapeutic agents .

Method of Application

As with the previous applications, the method of application would depend on the specific disease being targeted. For anti-HIV applications, the indazole derivative could be used as part of an antiretroviral therapy regimen .

Results or Outcomes

Indazole derivatives have shown promising results in inhibiting the replication of HIV, as well as in neutralizing reactive oxygen species in antioxidant applications .

Safety And Hazards

特性

IUPAC Name |

5-amino-1H-indazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-4-8-6-3-5(10)1-2-7(6)11-12-8/h1-3H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEYZMRZVKMQBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NN2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626547 |

Source

|

| Record name | 5-Amino-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1H-indazole-3-carbonitrile | |

CAS RN |

89939-59-3 |

Source

|

| Record name | 5-Amino-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)